molecular formula C23H19FN2O2 B3546692 2-(4-fluorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide

2-(4-fluorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide

Cat. No. B3546692
M. Wt: 374.4 g/mol
InChI Key: OZZXFAPQUWHTHW-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamide derivatives. This compound has been extensively studied for its potential applications in the field of scientific research.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory molecules such as prostaglandins and leukotrienes, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been found to possess anticonvulsant properties and to have potential therapeutic effects for Alzheimer's disease. The compound has been shown to inhibit the activity of COX-2, which is involved in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory molecules such as prostaglandins and leukotrienes, thereby reducing inflammation. The compound has also been found to inhibit the growth of cancer cells and to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-fluorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit strong anti-inflammatory, anti-cancer, and anti-microbial activities, making it a valuable tool for investigating the mechanisms of these diseases. Another advantage is its relative ease of synthesis, which allows for large-scale production of the compound.
One limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. While it has been shown to inhibit the activity of COX-2, the full extent of its pharmacological effects is not yet known. Additionally, the compound may exhibit off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 2-(4-fluorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of COX-2. Another potential direction is the investigation of the compound's potential as an anticonvulsant and as a therapeutic agent for Alzheimer's disease. Additionally, the compound's antimicrobial activity could be further explored for the development of new antibiotics. Finally, the compound's potential as a chemotherapeutic agent for the treatment of cancer should be investigated further.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide has been studied for its potential applications in various scientific research areas. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been investigated for its potential use as an anticonvulsant and as a therapeutic agent for Alzheimer's disease.

properties

IUPAC Name

2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-6,8-dimethylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c1-14-10-15(2)22-19(11-14)20(23(27)25-13-18-4-3-9-28-18)12-21(26-22)16-5-7-17(24)8-6-16/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZXFAPQUWHTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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